molecular formula C14H26N2O2 B13018763 tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate

tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate

Cat. No.: B13018763
M. Wt: 254.37 g/mol
InChI Key: UMQJFYBDIFKJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound is characterized by its bicyclic structure, which includes an aminobicyclo[3.2.1]octane moiety. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

The synthesis of tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminobicyclo[3.2.1]octane derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, mild heating, and the use of inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-[(8-amino-3-bicyclo[3.2.1]octanyl)methyl]carbamate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-9-6-10-4-5-11(7-9)12(10)15/h9-12H,4-8,15H2,1-3H3,(H,16,17)

InChI Key

UMQJFYBDIFKJKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CCC(C1)C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.